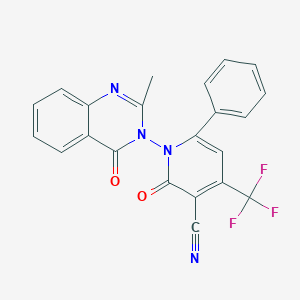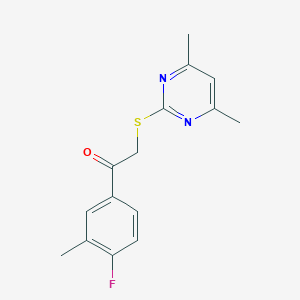
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate is a compound that belongs to the isoxazole family. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate is still not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) in the body. ROS are known to cause oxidative damage to cells and tissues, which can lead to various diseases.
Biochemical and Physiological Effects:
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals in the body. In addition, it has been studied for its potential use in the treatment of cancer by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it easier to handle in experiments. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other diseases such as diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate involves the reaction of benzaldehyde, 2,4,6-trimethoxybenzaldehyde, and hydroxylamine hydrochloride in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C26H25NO6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
benzyl (4R,5R)-5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C26H25NO6/c1-29-19-14-20(30-2)22(21(15-19)31-3)24-23(25(33-27-24)18-12-8-5-9-13-18)26(28)32-16-17-10-6-4-7-11-17/h4-15,23,25H,16H2,1-3H3/t23-,25+/m1/s1 |
InChI Key |
QKYWWPZJJJPBQM-NOZRDPDXSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C2=NO[C@H]([C@@H]2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

